molecular formula C21H23NO4 B1614092 3-Carboethoxy-3'-morpholinomethyl benzophenone CAS No. 898765-23-6

3-Carboethoxy-3'-morpholinomethyl benzophenone

Cat. No. B1614092
M. Wt: 353.4 g/mol
InChI Key: JDYPTBGHBIBZKX-UHFFFAOYSA-N
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Description

3-Carboethoxy-3’-morpholinomethyl benzophenone is a chemical compound with the CAS Number: 898765-23-6 . Its IUPAC name is ethyl 3- [3- (4-morpholinylmethyl)benzoyl]benzoate . The molecular weight of this compound is 353.42 .


Molecular Structure Analysis

The InChI code for 3-Carboethoxy-3’-morpholinomethyl benzophenone is 1S/C21H23NO4/c1-2-26-21(24)19-8-4-7-18(14-19)20(23)17-6-3-5-16(13-17)15-22-9-11-25-12-10-22/h3-8,13-14H,2,9-12,15H2,1H3 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Photochemistry and Bioorganic Applications

Benzophenones are extensively utilized in photochemistry due to their unique photochemical properties. Upon excitation, they can form a biradicaloid triplet state capable of abstracting a hydrogen atom from C-H bonds, facilitating a stable covalent bond formation upon recombination. This property is harnessed in several scientific applications, such as binding site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting (G. Dormán et al., 2016).

Environmental Impact and UV Filtering

Benzophenone-3 (BP-3), a derivative, is commonly found in sunscreen and personal care products. Its environmental impact, particularly on aquatic ecosystems due to its widespread use, has been a subject of research. Studies have explored its occurrence, toxicity, and the ecological risks associated with its release into water bodies. BP-3 is noted for its lipophilicity, photostability, and bioaccumulation potential, raising concerns about its endocrine-disrupting capabilities and effects on aquatic life (Sujin Kim & Kyungho Choi, 2014).

Photocatalytic Degradation Studies

Research into the degradation of BP-3 using photocatalysts like PbO/TiO2 and Sb2O3/TiO2 has provided insights into methods for mitigating its environmental impact. These studies focus on optimizing degradation parameters and understanding the kinetics and pathways involved in BP-3 degradation, revealing potential approaches for water treatment and purification (Zhao Wang et al., 2019).

Reproductive Toxicity and Health Safety

Investigations into the reproductive toxicity of BP-3 in both human and animal models have highlighted its potential to disrupt endocrine functions, affecting birth weight, gestational age, and sperm density. These findings underscore the importance of understanding the health safety implications of benzophenone exposure, particularly in vulnerable populations (M. Ghazipura et al., 2017).

properties

IUPAC Name

ethyl 3-[3-(morpholin-4-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-26-21(24)19-8-4-7-18(14-19)20(23)17-6-3-5-16(13-17)15-22-9-11-25-12-10-22/h3-8,13-14H,2,9-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYPTBGHBIBZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643076
Record name Ethyl 3-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carboethoxy-3'-morpholinomethyl benzophenone

CAS RN

898765-23-6
Record name Ethyl 3-[3-(4-morpholinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{3-[(morpholin-4-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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